Ethyl-(3-trifluoromethoxy-propyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-(trifluoromethoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-10-4-3-5-11-6(7,8)9/h10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLCEGJAIRCOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCOC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265919 | |
| Record name | N-Ethyl-3-(trifluoromethoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-98-1 | |
| Record name | N-Ethyl-3-(trifluoromethoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-(trifluoromethoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Trifluoromethoxy Propyl Amine and Analogues
General Strategies for Amine Synthesis and Alkylation
The formation and subsequent derivatization of the amine core are fundamental steps in the synthesis of the target compound. Key strategies include reductive amination for the initial creation of the amine and N-alkylation for its derivatization.
Reductive Amination Protocols for Amine Formation
Reductive amination is a highly versatile and widely employed method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. youtube.com The process involves two main steps: the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This method effectively avoids the common issue of over-alkylation that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com
The reaction can be performed in a stepwise manner or as a one-pot procedure. youtube.com In the one-pot approach, the carbonyl compound, the amine, and a reducing agent are combined. youtube.com A critical aspect of this method is the choice of the reducing agent, which should selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com
Several reducing agents are commonly used, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that readily reduces the protonated imine (iminium ion) but is much less reactive towards ketones and aldehydes at neutral or slightly acidic pH. youtube.commasterorganicchemistry.com Other useful reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and effective, and sodium borohydride (B1222165) (NaBH₄), although the latter can also reduce the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation using H₂ gas over a metal catalyst like nickel is another viable option. libretexts.org
The general scheme for reductive amination to form a secondary amine is as follows:
Step 1: Imine Formation: An aldehyde or ketone reacts with a primary amine under slightly acidic conditions (e.g., pH ~5) to form an imine intermediate. youtube.com
Step 2: Reduction: The imine is then reduced to a secondary amine using a suitable reducing agent. libretexts.org
Reductive amination has been successfully applied in the synthesis of complex molecules, including linking hydrophilic molecules like ¹⁸F-FDG to lipophilic amines for PET imaging agents. nih.gov The choice of solvent, temperature, and catalyst can be optimized to achieve high yields and chemoselectivity, tolerating a wide range of functional groups. organic-chemistry.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and effective alternative to NaBH₃CN. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Can also reduce the starting carbonyl compound. masterorganicchemistry.com |
N-Alkylation Methodologies for Amine Derivatization
N-alkylation is a fundamental reaction for introducing alkyl groups onto an amine. wikipedia.org However, the direct alkylation of primary amines with alkyl halides to produce secondary amines is often complicated by polyalkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com
To overcome this challenge, several strategies for selective mono-N-alkylation have been developed:
Reductive Amination: As discussed previously, this is a highly effective indirect method for N-alkylation that offers excellent control over the degree of substitution. masterorganicchemistry.com
Use of Specific Reagents: Cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines, favoring this pathway over dialkylation. organic-chemistry.org
Catalytic Methods: Iridium complexes have demonstrated high efficacy as catalysts for the N-methylation of amines using methanol (B129727) as the alkylating agent. organic-chemistry.org Similarly, ruthenium-catalyzed one-pot alkylation of amines with alcohols provides high conversion and selectivity. organic-chemistry.org
Self-Limiting Alkylation: A novel approach involves the use of N-aminopyridinium salts, which undergo N-alkylation and subsequent in situ depyridylation to yield secondary amines without overalkylation products. acs.org This method works by creating a transient, highly nucleophilic intermediate that becomes less reactive after the initial alkylation. acs.org
In industrial settings, the N-alkylation of amines with alcohols, rather than alkyl halides, is a common practice. For instance, methylamines are produced on a large scale from the reaction of ammonia (B1221849) and methanol. wikipedia.org
Mannich-Type Reactions in Fluorinated Amino Compound Synthesis
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, known as Mannich bases. In the context of fluorinated compounds, the Mannich-type reaction provides a clear path for synthesizing versatile amine synthons that are valuable in the development of pharmaceutical molecules. nih.govproquest.com The incorporation of fluorine can significantly enhance the pharmacokinetic properties of bioactive compounds. rsc.org
Catalytic asymmetric Mannich reactions have become particularly important for creating fluorine-containing amine compounds with high stereoselectivity. nih.govproquest.com These reactions can be catalyzed by either metal catalysts or organocatalysts. nih.gov
A notable example is the diastereoselective Mannich-type reaction of α-fluoro carboxylate esters with N-tert-butylsulfinyl imines. rsc.org This method provides access to a wide range of highly functionalized β-amino acids that contain α-fluorinated quaternary stereogenic centers. rsc.org The stereochemical outcome of this reaction can be highly dependent on the steric and electronic properties of the fluorocarbon nucleophiles. rsc.org
Furthermore, direct and highly stereoselective Mannich-type reactions of α- and β-fluorine-functionalized amides have been achieved using a cooperative catalytic system of a soft Lewis acid and a hard Brønsted base. acs.org This approach effectively promotes enolization while suppressing undesired defluorination. acs.org Proline-catalyzed cross-Mannich reactions have also been described as a simple route for the enantioselective synthesis of fluorinated γ-amino alcohols. nih.gov
Introduction of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a crucial substituent in medicinal chemistry, often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its synthesis, however, presents unique challenges.
Nucleophilic Aromatic Substitution as a Synthetic Route to Trifluoromethoxy-Substituted Precursors
While Ethyl-(3-trifluoromethoxy-propyl)-amine is an aliphatic compound, its synthesis may rely on precursors containing a trifluoromethoxy-substituted aromatic ring. Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles onto an aromatic ring. youtube.com For SₙAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (commonly a halide). libretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comlibretexts.org
In the context of synthesizing trifluoromethoxy-substituted precursors, an SₙAr reaction could involve the displacement of a leaving group on an activated aromatic ring by a trifluoromethoxide source. However, direct SₙAr with the trifluoromethoxide anion is challenging. More commonly, the trifluoromethoxy group is introduced via other means onto an aromatic precursor which can then be further modified.
Recent advances have shown that SₙAr reactions can be performed on unactivated fluoroarenes using organic photoredox catalysis. nih.gov This method allows for the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions, expanding the scope of SₙAr reactions. nih.gov
Strategies for Direct Introduction of Fluorinated Groups
Directly introducing a trifluoromethoxy group into a molecule is a significant area of research in organofluorine chemistry. cas.cn Several strategies have been developed to achieve this transformation.
One major category involves nucleophilic trifluoromethoxylation . This approach often uses copper-mediated or -catalyzed reactions with aryl halides or diazonium salts. mdpi.com Reagents like silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) serve as the nucleophilic source of the -OCF₃ group. mdpi.com
Another important strategy is electrophilic trifluoromethoxylation . This has become more accessible with the development of hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents. mdpi.commdpi.com These reagents enable the direct conversion of nucleophilic substrates, like phenols, into trifluoromethoxy-containing molecules. mdpi.com For instance, Umemoto's reagent can smoothly trifluoromethylate alcohols and phenols in the presence of a base to yield the corresponding trifluoromethyl ethers. mdpi.com Togni's reagent has been used for the O-trifluoromethylation of N-aryl-N-hydroxylamines, which can then undergo rearrangement to form N-aryl-N-(trifluoromethoxy)amines. mdpi.com
Radical-based strategies have also expanded the toolkit for installing the trifluoromethoxy group onto various molecular scaffolds. mdpi.com These methods often involve the generation of a CF₃O• radical which can then react with the substrate.
Table 2: Summary of Trifluoromethoxylation Strategies
| Strategy | Reagent Type | Common Reagents/Catalysts | Substrate Examples |
|---|---|---|---|
| Nucleophilic | Nucleophilic -OCF₃ source | AgOCF₃, CsOCF₃, Cu-catalysts | Aryl halides, Diazonium salts mdpi.com |
| Electrophilic | Electrophilic -OCF₃ source | Togni reagents, Umemoto reagents | Phenols, Alcohols mdpi.commdpi.com |
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereocontrol is paramount in the synthesis of chiral fluorinated amines. Various asymmetric strategies have been developed to install stereocenters with high fidelity, utilizing chiral auxiliaries, metal catalysts, and organocatalysts.
The use of N-tert-butylsulfinyl imines, pioneered by Ellman, has become a cornerstone for the asymmetric synthesis of chiral amines, including fluorinated variants. cas.cn This methodology is valued for its high stereoselectivity, broad substrate scope, and operational simplicity. nih.govtandfonline.com The tert-butylsulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition, and can be easily recycled, enhancing the practicality for larger-scale applications. cas.cn
Two primary strategies are employed for the synthesis of fluorinated chiral amines using this approach:
Stereoselective addition to fluorinated N-tert-butylsulfinyl imines : This involves the reaction of various nucleophiles with imines that already contain a fluorine or fluoroalkyl group. tandfonline.comcas.cn
Asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines : This strategy involves adding a fluorinated nucleophile to an imine derived from a non-fluorinated aldehyde or ketone. tandfonline.comcas.cn
The stereochemical outcome of these reactions is often highly predictable. For instance, the addition of organometallic reagents to N-tert-butylsulfinyl aldimines typically proceeds through a six-membered chair-like transition state, where the nucleophile attacks the C=N bond from the face opposite the bulky tert-butyl group to minimize steric hindrance.
A notable example is the solvent-controlled asymmetric Strecker reaction with unstable trifluoromethyl sulfinimines, which allows for the selective synthesis of each diastereomer of α-trifluoromethyl α-cyano amines in good yields and with high diastereoselectivity. tandfonline.com The choice of solvent can influence the conformation of the imine and the transition state, thereby directing the stereochemical outcome.
Table 1: Examples of Chiral Auxiliary-Mediated Synthesis of Fluorinated Amines
| Fluorinated Substrate/Reagent | Nucleophile/Reducing Agent | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |
| N-(tert-butylsulfinyl)trifluoroacetaldimine | Organolithium reagents | α-Trifluoromethyl amines | >98:2 d.r. | 60-99% |
| N-(tert-butylsulfinyl)trifluoroacetaldimine | Grignard reagents | α-Trifluoromethyl amines | >98:2 d.r. | 81-99% |
| α,β-Unsaturated N-(tert-butylsulfinyl)ketimines | L-Selectride / NaBH₄ | Fluorinated allylic amines | 92-98% d.e. | 60-84% |
| N-(tert-butylsulfinyl)ketimines | TMSCF₃ | Trifluoromethylated diamines | High d.r. | High |
Data synthesized from multiple sources. cas.cnresearchgate.net
Transition Metal-Catalyzed Asymmetric Transformations (e.g., Asymmetric Hydrogenation, Allylic Alkylation)
Transition metal catalysis provides powerful and efficient pathways to chiral fluorinated amines. Asymmetric hydrogenation and allylic alkylation are particularly prominent methods.
Asymmetric Hydrogenation
The asymmetric hydrogenation of C=N bonds is one of the most direct methods for preparing chiral amines. dicp.ac.cn While the hydrogenation of imines presents challenges, such as potential catalyst poisoning by the amine product, significant progress has been made. dicp.ac.cn Iridium, rhodium, and ruthenium complexes with chiral ligands have proven highly effective. dicp.ac.cnbohrium.com For fluorinated imines, these catalytic systems can provide high enantioselectivities (up to 99% ee). dicp.ac.cnnih.gov
The development of iridium–ferrocenyl diphosphine complexes, particularly in the presence of iodine and acetic acid, created stable and highly active catalysts for imine hydrogenation. dicp.ac.cn This system is famously used in the industrial synthesis of (S)-Metolachlor. dicp.ac.cn More recent advancements have focused on catalysts that are active under lower hydrogen pressures and on expanding the substrate scope to more challenging imines, including those bearing fluoroalkyl groups. dicp.ac.cnbohrium.com Chiral phosphoric acids have also been used as catalysts in transfer hydrogenation reactions with a benzothiazoline (B1199338) as the hydride source, achieving excellent yields and enantioselectivities for fluorinated propargylamines. acs.org
Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a robust C-C bond-forming reaction that can establish stereocenters adjacent to an amine or its precursor. Palladium-catalyzed AAA is a well-established method for the synthesis of a wide range of chiral compounds. nih.govacs.org In the context of fluorinated amines, this reaction can be used to construct precursors to compounds like this compound by reacting a suitable amine nucleophile with an allylic substrate.
For example, Waser and colleagues developed a Pd-catalyzed α-allylation of α-trifluoromethyl aldimine esters using Trost's ligand, producing an enantioenriched α-allyl-α-CF₃-α-amino acid with 78% yield and 50% ee after hydrolysis. nih.gov Another study demonstrated the palladium-catalyzed AAA of α-aryl-α-fluoroacetonitriles, which generates two adjacent stereocenters in good yields and with high enantioselectivity (up to 15:1 dr). nih.gov This highlights the potential of AAA to create complex, multifunctional organofluorine compounds that can be further elaborated into desired amine targets. nih.gov
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing enzymatic and metal-based catalysis. cas.cn These small organic molecules can catalyze a wide variety of transformations with high stereoselectivity, avoiding potentially toxic or expensive metal catalysts. chimia.ch
For the synthesis of fluorinated compounds, organocatalysis has been applied successfully in several key reaction types:
Michael Additions: Chiral primary amines or their salts can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. This has been used to create chiral α-fluoro-α-nitro esters. chimia.ch
Robinson Annulations: Cinchona alkaloid-derived amines have been used to promote one-pot fluorination and Robinson annulation sequences, yielding fluorinated cyclohexenones with multiple stereocenters in excellent yields and stereoselectivities (up to 99% ee and 20:1 dr). nih.gov
Reductions: Chiral phosphoric acids, such as BINOL-derived variants, can catalyze the highly enantioselective transfer hydrogenation of fluorinated ketimines and alkynyl ketimines, providing access to chiral fluorinated amines and propargylamines. acs.orgorganic-chemistry.org
Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can mediate asymmetric reactions under phase-transfer conditions. nih.govacs.org This strategy has enabled the umpolung (reverse polarity) addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to enantiomerically enriched trifluoromethylated γ-amino acids. nih.gov
These organocatalytic methods offer mild reaction conditions and high functional group tolerance, making them valuable tools for constructing complex fluorinated molecules. chimia.chnih.gov
Multicomponent and Cascade Reactions for Complex Structure Assembly
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. rsc.orgmdpi.com This approach maximizes atom economy and reduces the number of synthetic steps, purification processes, and waste generation, aligning with the principles of green chemistry. rsc.org
The Ugi MCR is a prominent example used in the synthesis of diverse compound libraries. For instance, diastereoisomers of all-cis-tetrafluorocyclohexane aldehydes have been successfully employed in Ugi reactions to generate complex fluorinated peptidomimetic structures. nih.gov
More recently, a one-pot methodology combining an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence (intermolecular aza-Diels-Alder/intramolecular N-acylation/decarboxylation/dehydration) was developed to synthesize complex fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This process, catalyzed by ytterbium (III) triflate under microwave heating, demonstrates the power of coupling MCRs with cascade processes to rapidly build intricate heterocyclic scaffolds from simple, readily available fluorinated aldehydes and amines. mdpi.com The reaction proceeds with high atom economy (around 88%) and in good yields (50-77%). mdpi.com
Table 2: One-Pot MCR/Cascade Synthesis of Fluorinated Pyrrolo[3,4-b]pyridin-5-ones
| Aldehyde | Amine | Isocyanide | Product Yield (%) |
| 4-Fluorobenzaldehyde | N-(2-aminoethyl)-7-chloroquinolin-4-amine | Isocyano-N-methylacetamide | 65% |
| 2,4-Difluorobenzaldehyde | N-(2-aminoethyl)-7-chloroquinolin-4-amine | Isocyano-N-methylacetamide | 77% |
| 4-(Trifluoromethyl)benzaldehyde | N-(3-aminopropyl)-7-chloroquinolin-4-amine | Isocyano-N-propylacetamide | 50% |
| 4-Fluorobenzaldehyde | N-(3-aminopropyl)-7-chloroquinolin-4-amine | Isocyano-N-benzylacetamide | 72% |
Data adapted from a study on one-pot synthesis methodologies. mdpi.com
Methodological Advancements in Process Optimization for Fluorinated Amine Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and sustainable chemical processes. Methodological advancements in process optimization for fluorinated amine synthesis focus on improving safety, efficiency, and environmental impact. nih.govacs.org
A significant area of development is the adoption of continuous-flow chemistry. acs.org Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhance heat and mass transfer, and allow for the safe handling of hazardous reagents and exothermic reactions. acs.org This technology is particularly advantageous for fluorination reactions, which can be highly energetic. For example, a protocol for generating heteroatom-CF₃ anions uses a cesium fluoride-packed bed reactor, minimizing fluorinated waste by generating the reactive species on demand. acs.org The scalability of flow chemistry has been demonstrated in the production of over 100 kg of a brominated intermediate per day using a GMP-qualified flow reactor. acs.org
Another key aspect of process optimization is the development of more sustainable and atom-economical reagents. researchgate.netnih.gov Many traditional fluorination methods rely on decades-old technology. nih.gov Modern research focuses on creating new reagents and methods to meet the demands of preparing structurally complex drugs. nih.govresearchgate.net This includes the "valorization" of sulfur hexafluoride (SF₆), a potent greenhouse gas, by activating it to serve as a deoxyfluorination reagent. nih.gov Similarly, using carbon dioxide (CO₂) as a benign C1 source to synthesize carbamoyl (B1232498) fluorides, which can then be converted to trifluoromethylamines, represents a greener synthetic route. nih.govacs.org These advancements are crucial for making the large-scale synthesis of fluorinated amines like this compound more economically viable and environmentally friendly. tandfonline.com
Reaction Mechanisms and Chemical Transformations Involving Ethyl 3 Trifluoromethoxy Propyl Amine
Fundamental Reactivity Profiles of the Amine Functionality
The secondary amine group is the primary center of reactivity in Ethyl-(3-trifluoromethoxy-propyl)-amine, largely defining its chemical character.
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity allows it to participate in a variety of organic reactions. As a secondary amine, it can react with electrophiles such as alkyl halides, acyl chlorides, and acid anhydrides. chemguide.co.ukncert.nic.in For instance, in reaction with an alkyl halide, the amine can undergo N-alkylation to form a tertiary amine. libretexts.orgwikipedia.org Similarly, acylation with an acyl chloride would yield an amide. ncert.nic.in The nucleophilic character of amines is fundamental to their role in many synthetic transformations. libretexts.org
The reactivity of the amine is, however, modulated by the electronic effects of the substituents attached to the nitrogen atom. The ethyl and the 3-trifluoromethoxy-propyl groups influence the electron density on the nitrogen. While alkyl groups are generally electron-donating, which can enhance basicity and nucleophilicity, the presence of the distant but powerful electron-withdrawing trifluoromethoxy group can diminish this effect. chemistryguru.com.sg
Table 1: Representative Nucleophilic Reactions of Secondary Amines
| Reaction Type | Electrophile | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) | Amide |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |
| Reductive Amination | Aldehyde/Ketone | Tertiary Amine |
Secondary amines, such as this compound, can react with aldehydes or ketones to form iminium ions. wikipedia.org This reaction is typically acid-catalyzed and proceeds through the initial formation of a carbinolamine intermediate. libretexts.orgorgoreview.com The carbinolamine is then protonated, and a water molecule is eliminated to generate the C=N double bond of the iminium ion. libretexts.orglibretexts.org
Iminium ions are highly electrophilic at the carbon atom of the double bond and are susceptible to attack by nucleophiles. wikipedia.org This reactivity is central to several important synthetic methods, including the Mannich reaction and the Vilsmeier-Haack reaction. The formation of an iminium intermediate from this compound would be a key step in its participation in such transformations. The stability and reactivity of the resulting iminium ion would be influenced by the electronic nature of the substituents.
Influence of the Trifluoromethoxy Group on Molecular Reactivity and Electronic Properties
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent with a significant impact on the electronic properties and reactivity of a molecule. nih.govresearchgate.net Its influence stems from the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. The -OCF₃ group is generally considered to be more electron-withdrawing than a trifluoromethyl (-CF₃) group. nih.govmdpi.com
In this compound, the trifluoromethoxy group is situated on the propyl chain, three carbons away from the amine nitrogen. While the inductive effect diminishes with distance, the strong electron-withdrawing nature of the -OCF₃ group will still reduce the electron density on the nitrogen atom. masterorganicchemistry.com This reduction in electron density has a direct consequence on the basicity and nucleophilicity of the amine, making it less basic and less nucleophilic compared to a similar amine without the trifluoromethoxy substituent. libretexts.org
Table 2: Comparison of Electronic Properties of Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Sigma (σp) | Electronic Effect |
| -OCH₃ | -0.02 | -0.27 | Electron-donating |
| -CH₃ | 0.56 | -0.17 | Electron-donating |
| -Cl | 0.71 | 0.23 | Electron-withdrawing |
| -CF₃ | 0.88 | 0.54 | Strongly electron-withdrawing |
| -OCF₃ | 1.04 | 0.35 | Strongly electron-withdrawing |
Note: The values are general and can vary slightly depending on the specific molecular context.
Mechanistic Investigations of Carbon-Nitrogen Bond Formations and Cleavages
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and transition metal-catalyzed cross-coupling reactions are powerful tools for achieving this transformation.
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a widely used method for forming C-N bonds. youtube.com The general mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. mit.eduacs.org This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. acs.org
In the context of this compound, its participation in a Buchwald-Hartwig reaction would be influenced by its nucleophilicity and steric hindrance. The reduced nucleophilicity due to the trifluoromethoxy group might necessitate more forcing reaction conditions or the use of more active catalyst systems. The steric bulk of the ethyl and propyl groups could also play a role in the rate of the coupling reaction.
Copper-catalyzed C-N bond formation, such as the Ullmann condensation, provides an alternative to palladium-based methods. nih.gov The mechanism of copper-catalyzed amination is thought to involve a Cu(I) active species. acs.org The reaction can proceed through different pathways, including oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. organic-chemistry.orgnih.gov
For this compound, a copper-catalyzed amination would likely require careful optimization of reaction conditions, including the choice of ligand and base. researchgate.net The nature of the amine, particularly its reduced basicity, would be a key factor in the efficiency of the transmetalation or deprotonation step within the catalytic cycle. Other transition metals like nickel have also been shown to catalyze C-N bond formation, often with their own unique mechanistic features and substrate scope. nih.gov
Catalytic Cleavage of N-C Bonds in Related Amine Systems
While specific studies on the catalytic cleavage of N-C bonds in this compound are not documented, the principles of such reactions in analogous amine systems are well-established. The cleavage of the N-C bond in this secondary amine could theoretically be achieved through various catalytic methods. For instance, transition metal-catalyzed reactions, often employed for the dealkylation or functionalization of amines, could be applicable. The presence of the ethyl and the 3-trifluoromethoxy-propyl groups on the nitrogen atom offers two potential sites for cleavage. The relative bond strengths and steric accessibility would likely influence the selectivity of such a process.
Oxidative and Reductive Transformations of the Amine Scaffold
The amine functionality in this compound is a focal point for oxidative and reductive transformations, enabling the introduction of new functional groups and modification of the molecule's core structure.
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of amines. acs.orgnih.gov This methodology often involves the single-electron oxidation of the amine to form a highly reactive amine radical cation. nih.gov In the case of this compound, a secondary amine, this process would lead to the formation of an α-amino radical following deprotonation.
The generation of α-amino radicals via photoredox catalysis is a mild method for constructing C-C bonds. nih.gov For this compound, this could potentially occur at the carbon adjacent to the nitrogen on either the ethyl or the propyl substituent. The regioselectivity of this functionalization would be a critical aspect to consider. The resulting radical could then be trapped by various radical acceptors, such as electron-deficient alkenes, to forge new carbon-carbon bonds. nih.gov The use of a suitable photocatalyst, such as Ru(bpy)₃Cl₂, and a hydrogen atom donor is often crucial for the success of these transformations. acs.org
It is important to note that the functionalization of primary and secondary amines can sometimes be challenging due to competitive side reactions like N-alkylation. nih.gov However, the use of appropriate protecting groups or reaction conditions can often circumvent these issues. nih.gov
Table 1: Key Aspects of Oxidative Photoredox Catalysis for Amine Functionalization
| Feature | Description | Reference |
| Mechanism | Involves single-electron oxidation of the amine to an amine radical cation, followed by deprotonation to form an α-amino radical. | nih.gov |
| Catalysts | Commonly utilizes visible-light photocatalysts like Ru(bpy)₃Cl₂. | acs.org |
| Applications | Enables the formation of C-C bonds by trapping the α-amino radical with radical acceptors. | nih.gov |
| Challenges | Potential for competitive side reactions such as N-alkylation with secondary amines. | nih.gov |
The synthesis of amines often involves the reduction of other nitrogen-containing functional groups. While this compound is already an amine, understanding selective reduction methods is crucial for its synthesis or for transformations involving the reduction of derivatives. For instance, the synthesis of amines can be achieved through the reduction of nitriles, amides, or imines. libretexts.org
Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. libretexts.org This two-step process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). libretexts.org In the context of synthesizing this compound, one could envision the reductive amination of 3-trifluoromethoxy-propanal with ethylamine (B1201723).
Another powerful method for amine synthesis is the asymmetric transfer hydrogenation of N-sulfinylketimines, which can produce enantiomerically enriched amines. orgsyn.org This involves the reduction of an imine using a hydrogen source like isopropyl alcohol and a ruthenium catalyst. orgsyn.org
Advanced Derivatization Reactions for Chemical Diversification
The this compound scaffold can be further diversified through a variety of derivatization reactions, targeting the nitrogen atom, the propyl chain, or the trifluoromethoxy group.
The secondary amine in this compound is a nucleophilic center that can readily undergo N-functionalization reactions. Standard alkylation reactions with alkyl halides can be used to introduce a third substituent on the nitrogen, leading to a tertiary amine. libretexts.org Acylation with acyl chlorides or anhydrides would yield the corresponding amide.
Furthermore, more advanced N-functionalization strategies could be employed. For example, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of phosphanecarboxamides from amines and isocyanates, demonstrating the versatility of modern catalytic methods in forming novel N-element bonds. acs.orgacs.org
The propyl chain and the trifluoromethoxy group offer additional sites for chemical modification. While the C-F bonds in the trifluoromethoxy group are generally robust, the development of methods for the selective transformation of such groups is an active area of research. Recent advancements have shown the mechanochemical conversion of aromatic amines to aryl trifluoromethyl ethers, highlighting the potential for novel transformations involving the trifluoromethoxy moiety. organic-chemistry.org
The propyl chain could potentially be functionalized through C-H activation strategies, although this would require overcoming the challenge of selectivity among the different C-H bonds present in the molecule.
Applications in Chemical Research and Methodological Development Non Biological/non Clinical Focus
Utilization of Ethyl-(3-trifluoromethoxy-propyl)-amine as a Versatile Synthetic Building Block in Organic Synthesis
Organic building blocks are fundamental, functionalized molecules that form the basis for the modular assembly of more complex chemical structures. This compound is a prime example of a building block that offers a strategic combination of functionalities. The secondary amine group serves as a versatile nucleophilic center, readily participating in a wide array of classic amine reactions, including N-alkylation, acylation to form amides, and reductive amination. youtube.comyoutube.comyoutube.comlibretexts.org
The true value of this compound as a synthetic synthon lies in the trifluoromethoxypropyl moiety. The trifluoromethoxy (OCF3) group is a highly sought-after substituent in modern chemistry. It is known to be one of the most lipophilic substituents, a property that can be strategically employed to modify the solubility and phase-partitioning characteristics of target molecules. mdpi.comnih.gov Furthermore, the OCF3 group is characterized by high thermal and chemical stability and strong electron-withdrawing properties, which can profoundly influence the reactivity and properties of the final compound. researchgate.netmdpi.com
The incorporation of this compound into a larger molecule imparts these desirable fluorinated characteristics. The three-carbon propyl spacer provides flexibility and separates the polar amine functionality from the lipophilic fluorinated terminus, allowing each part of the molecule to exert its influence without prohibitive steric hindrance. This makes it a valuable reagent for chemists aiming to introduce the trifluoromethoxy group to fine-tune the physicochemical properties of new compounds. mdpi.com
Role as a Precursor for Novel Chemical Scaffolds and Advanced Materials
Building on its utility as a synthetic block, this compound is a promising precursor for the creation of novel chemical scaffolds and advanced materials. Its bifunctional nature—a reactive amine at one end and a stable, fluorinated ether at the other—allows it to be integrated into larger, well-defined architectures.
For instance, it can serve as a monomer in polymerization reactions. The secondary amine can be reacted with difunctional electrophiles (e.g., diacyl chlorides or diepoxides) to generate fluorinated polyamides or polyepoxides. Such polymers would be expected to exhibit unique properties conferred by the trifluoromethoxy group, such as low surface energy, high thermal stability, and chemical resistance. These characteristics are highly desirable in the formulation of specialized coatings, membranes, and other advanced materials. nih.gov
Analogous propyl-diamine structures, such as (3-(trimethoxysilyl)propyl)diethylenetriamine, are used as coupling agents and for surface modification in materials science. nih.gov By extension, this compound could be used to prepare fluorinated self-assembled monolayers (SAMs) or to functionalize the surfaces of materials like silica (B1680970) or metal oxides, creating highly hydrophobic and chemically robust interfaces. The amine provides the anchor point for covalent attachment, while the fluorinated chain dictates the surface properties.
Development of Catalytic Ligands and Organocatalysts Incorporating Fluorinated Amine Structures
The development of new catalysts is a cornerstone of chemical innovation. Fluorinated compounds have found a significant role in the design of both metal-based and metal-free (organocatalytic) systems. ku.ac.ae this compound is an ideal candidate for incorporation into such catalysts.
The amine nitrogen can function directly as a Lewis basic site in an organocatalyst or as a coordinating atom to bind a metal center in a transition-metal catalyst. The structure of the ligand is critical to the performance of a catalyst, and the trifluoromethoxypropyl group offers a powerful tool for electronic and steric tuning. The strong electron-withdrawing nature of the OCF3 group can significantly modulate the electron density at the catalytic center, thereby altering its reactivity, selectivity, and turnover frequency. mdpi.comnih.gov This electronic effect is a well-established strategy for optimizing catalytic cycles.
Furthermore, the amine can be readily converted into more complex ligand structures. For example, reaction with isocyanates can produce urea (B33335) or thiourea (B124793) derivatives, which are privileged scaffolds in organocatalysis. rsc.orgrsc.org Alternatively, reaction with chlorophosphines could lead to the synthesis of novel aminophosphine (B1255530) ligands, where the hard amine and soft phosphine (B1218219) centers can act cooperatively in catalysis. acs.orgacs.org
| Property of Trifluoromethoxy (OCF3) Group | Relevance in Catalyst Design | Potential Impact on Catalysis |
|---|---|---|
| Strong Electron-Withdrawing Nature | Modulates the electronic properties of the metal center or organocatalytic site. mdpi.comnih.gov | Alters catalyst reactivity, enhances stability of certain intermediates, and influences enantioselectivity. |
| High Lipophilicity | Increases solubility of the catalyst in non-polar or fluorous solvent systems. | Facilitates catalyst recovery in biphasic catalysis and can influence substrate approach and selectivity. |
| Steric Bulk | Creates a defined chiral pocket around the active site. | Can enhance stereocontrol in asymmetric reactions by directing the orientation of the substrate. |
| Chemical and Thermal Stability | Ensures the ligand remains intact under harsh reaction conditions. researchgate.netmdpi.com | Leads to more robust and long-lasting catalysts with higher turnover numbers. |
Contributions to Fundamental Understanding of Reaction Mechanisms and Catalysis
The study of catalysts derived from this compound can provide valuable insights into fundamental reaction mechanisms. In catalysis research, understanding how a catalyst's structure influences its function is paramount. By systematically comparing the performance of a catalyst containing the trifluoromethoxypropyl group with non-fluorinated or differently substituted analogues, researchers can deconstruct the steric and electronic effects at play.
For example, in an asymmetric reaction, the use of a ligand derived from this amine would allow for the probing of fluorine-specific interactions, such as fluorous-fluorous or dipole-dipole interactions, in the transition state that dictates stereoselectivity. Computational and experimental studies on such systems can help refine predictive models for catalyst behavior. nih.govnih.gov
The unique combination of properties imparted by the OCF3 group—high electronegativity and significant lipophilicity—can be used to test hypotheses about the role of these factors in various catalytic transformations. Investigating how these properties affect key steps in a catalytic cycle, such as oxidative addition, reductive elimination, or enamine formation, deepens the fundamental understanding of catalysis as a whole. nih.gov
Methodological Advancements in Analytical Chemistry for Fluorinated Amines
The unique structural elements of this compound necessitate specialized analytical methods for its characterization, quantification, and for monitoring its reactions. The presence of the fluorine atoms is particularly advantageous for certain analytical techniques.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the analysis of any fluorinated compound. It provides a distinct signal for the -OCF₃ group, which is highly sensitive to the local chemical environment. This makes ¹⁹F NMR an excellent tool for confirming the structure of the amine, assessing its purity, and tracking its conversion in a chemical reaction, as any change to the molecule will likely cause a shift in the fluorine signal.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another key technique. Specialized capillary columns can be used to achieve separation of fluorinated compounds. For instance, methods have been developed for the successful separation of positional isomers of trifluoromethoxy aniline, a structurally related compound. researchgate.net A similar GC or GC-MS method would be ideal for quantifying this compound, identifying impurities, and analyzing the products of its reactions.
Other standard techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy can confirm the presence of the N-H and C-O-C functional groups, while High-Resolution Mass Spectrometry (HRMS) can provide an exact mass for unequivocal confirmation of the elemental formula. lucideon.com The development and refinement of these methods for this specific amine contribute to the broader analytical toolkit available for the growing class of complex fluorinated molecules.
| Analytical Technique | Application for this compound |
|---|---|
| ¹⁹F NMR Spectroscopy | Structural verification, purity assessment, and reaction monitoring via the unique OCF₃ signal. |
| Gas Chromatography (GC/GC-MS) | Separation from reactants and products, quantification, and identification of impurities or byproducts. researchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis (N-H stretch, C-H stretch, C-O ether stretch). lucideon.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm molecular formula. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
